N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCISVXCKLNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is generally synthesized through multi-step synthetic routes involving cyclization, acylation, and thiolation reactions. A common approach involves:
Preparation of Intermediate Compounds: : Starting with the synthesis of the 1,2,4-triazole core.
Acylation: : Introduction of the benzyl group.
Thiolation: : Integration of the thiazole derivative.
Specific reaction conditions typically include controlled temperatures and the use of catalysts to ensure the reaction's efficiency.
Industrial Production Methods
While large-scale industrial synthesis may be less common, the methods would likely incorporate continuous flow techniques and optimization of reaction conditions to maximize yield and purity, minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various reactions including:
Oxidation: : The compound may oxidize at the sulfur or other reactive sites.
Reduction: : Reduction can alter functional groups, like converting the oxo group into hydroxyl.
Substitution: : Nucleophilic substitution may occur on the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions are commonly used reagents. Typical reaction conditions involve solvents like methanol or ethanol and temperature control.
Major Products
The primary products formed depend on the type of reaction:
Oxidation may yield sulfoxides or sulfones.
Reduction can produce alcohols from carbonyl compounds.
Substitution reactions could lead to various substituted triazole derivatives.
Scientific Research Applications
In Chemistry
The unique structure of N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide offers versatility in the synthesis of novel derivatives for materials science and catalysis.
In Biology and Medicine
Antimicrobial Agents: : Triazole derivatives are known for antimicrobial properties.
Anticancer Research: : Studies explore its potential in inhibiting cancer cell proliferation.
Enzyme Inhibition: : The compound’s structure allows it to act as an enzyme inhibitor, opening pathways for drug development.
In Industry
The compound’s properties make it a candidate for developing materials with unique electronic or photonic properties, potentially useful in semiconductors or sensor technologies.
Mechanism of Action
Molecular Targets and Pathways
The biological activities of N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide are attributed to its ability to interact with specific enzymes and proteins. For example, it can bind to enzyme active sites, altering their function and leading to the inhibition of biological pathways crucial for microbial or cancer cell survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of triazole-thioacetamide derivatives. Key structural analogues include:
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations:
Substituent Impact on Molecular Weight :
- The target compound’s molecular weight (473.6) is higher than simpler analogues like 8a (414.49) due to the benzothiazolone and benzyl groups. Bulky substituents (e.g., cyclohexyl in Compound 5) further increase molecular weight to 522 .
- Halogenated derivatives (e.g., 5c) show reduced molecular weights compared to the target compound, likely due to smaller substituents .
Synthetic Efficiency: Yields for analogues range from 70% to 96%, with microwave-assisted synthesis (e.g., ) often achieving >80% efficiency .
Thermal Stability :
- Melting points correlate with structural rigidity. Compound 8a (290°C) and 5n (199–202°C) exhibit higher stability due to aromatic stacking and hydrogen bonding . The absence of data for the target compound limits direct comparison.
Spectral and Analytical Comparisons
Infrared Spectroscopy (IR):
- Carbonyl Stretching : The target compound’s benzo[d]thiazolone and acetamide groups likely show C=O stretches near 1670–1600 cm⁻¹, consistent with analogues like 8a (1679 cm⁻¹) and 8b (1715 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
- 1H NMR : Analogues with benzylthio groups (e.g., 5b in ) show SCH2 protons at δ 4.38 ppm, similar to the target compound’s SCH2 moiety .
- 13C NMR : The benzo[d]thiazolone carbonyl is expected near 165–170 ppm, as seen in Compound 5 (165.5 ppm) .
Mass Spectrometry (MS):
- The target compound’s molecular ion ([M+H]+) would theoretically appear near m/z 474, aligning with derivatives like 5c (m/z 443) and 5 (m/z 522) .
Biological Activity
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article summarizes the findings related to its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a benzyl group attached to an acetamide moiety, which is further linked to a thiazole derivative through a triazole ring. The structural complexity is pivotal for its biological interactions.
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Enzyme Inhibition :
- The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic neurotransmission, which is beneficial in neurodegenerative diseases such as Alzheimer's disease (AD) .
- Antioxidant Activity :
- Anti-inflammatory Effects :
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
In Vivo Studies
Case studies and animal models have provided insight into the efficacy of N-benzyl derivatives:
- Alzheimer's Disease Models :
- Neuroprotective Effects :
Case Studies
- Alzheimer's Disease Treatment :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
